2-(1-Methylpiperidin-4-yl)acetamide
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Overview
Description
2-(1-Methylpiperidin-4-yl)acetamide is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methylpiperidine with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylpiperidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids. By inhibiting this enzyme, the compound can exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure with an acridine moiety.
N-(4-chloro-butanoyl)-4-methylpiperidine: Contains a similar piperidine ring but with different substituents.
Uniqueness
2-(1-Methylpiperidin-4-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit soluble epoxide hydrolase and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
164926-89-0 |
---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C8H16N2O/c1-10-4-2-7(3-5-10)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11) |
InChI Key |
XCFAROXCTBJDSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC(=O)N |
Origin of Product |
United States |
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